

Structure-activity relationship of alkylated benzene-1,2,3-triols

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Compound of Interest		
Compound Name:	5-ethyl-4,6-dimethylbenzene- 1,2,3-triol	
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A comparative guide to the structure-activity relationship (SAR) of alkylated benzene-1,2,3-triols is presented below. Due to a scarcity of comprehensive SAR studies on simple alkylated benzene-1,2,3-triols, this guide focuses on the closely related and well-documented series of gallic acid alkyl esters. Gallic acid, or 3,4,5-trihydroxybenzoic acid, provides a consistent benzene-1,2,3-triol core, with alkylation at the carboxyl group, offering valuable insights into how alkyl chain length influences biological activity.

This guide is intended for researchers, scientists, and professionals in drug development, providing a concise overview of the SAR with supporting data, experimental methodologies, and a visual representation of a key experimental workflow.

Structure-Activity Relationship of Gallic Acid Alkyl Esters

The biological activity of gallic acid alkyl esters is significantly influenced by the length of the alkyl chain. This relationship, however, is not always linear and can vary depending on the specific activity being assessed.

Trypanocidal and Cytotoxic Activity

A study on the trypanocidal and leishmanicidal activity of eight gallic acid alkyl esters revealed that compounds with shorter alkyl chains (three to four carbons) exhibited the most potent activity against Trypanosoma brucei.[1] The trypanocidal activity decreased as the alkyl chain







length increased beyond this optimal length. A similar trend was observed for their cytotoxic activity against human HL-60 cells, although the compounds were generally less potent against the human cell line, indicating a degree of selectivity.[1]

The selectivity index (SI), which is the ratio of cytotoxic to trypanocidal activity, was highest for the propyl, butyl, and isopentyl esters, suggesting a favorable therapeutic window for these compounds in the context of trypanosomiasis.[1]

Antioxidant Activity

In contrast to the trypanocidal activity, the antioxidant efficacy of gallic acid esters in oil-in-water emulsions tends to increase with the length of the alkyl chain.[2] Esters with medium to long alkyl chains (C8, C12, and C16) were found to be more effective at delaying lipid oxidation compared to gallic acid or its shorter-chain esters.[2] This phenomenon, often referred to as the "polar paradox," suggests that in multiphasic systems like emulsions, more lipophilic antioxidants are better able to protect the lipid phase from oxidation. However, a slight "cut-off effect" has been observed, where antioxidant effectiveness may plateau or slightly decrease beyond a certain alkyl chain length (e.g., C8).[2]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a series of gallic acid alkyl esters.



Compound	Alkyl Chain	Trypanocidal Activity (Gl50, µM) against T. brucei	Cytotoxicity (Gl50, μM) against HL-60 cells	Selectivity Index (SI)
1 (Methyl gallate)	-СНз	22.3 ± 1.1	> 100	> 4.5
2 (Ethyl gallate)	-CH₂CH₃	10.4 ± 0.5	> 100	> 9.6
3 (Isopropyl gallate)	-CH(CH₃)₂	13.9 ± 0.9	95.3 ± 1.3	6.9
4 (Propyl gallate)	-(CH2)2CH3	3.4 ± 0.3	75.8 ± 1.8	22.3
5 (Butyl gallate)	-(CH2)3CH3	2.8 ± 0.2	78.1 ± 2.5	27.9
6 (Isopentyl gallate)	-(CH2)2CH(CH3)2	3.2 ± 0.1	71.2 ± 2.1	22.3
7 (Hexyl gallate)	-(CH2)5CH3	25.1 ± 1.5	> 100	> 4.0
8 (Octyl gallate)	-(CH2)7CH3	38.9 ± 2.1	85.4 ± 3.2	2.2

Data sourced from Schmid et al., 2022.[1]

Experimental Protocols Synthesis of Gallic Acid Alkyl Esters

Gallic acid alkyl esters can be synthesized via Fischer esterification. In a typical procedure, gallic acid is refluxed with the corresponding alkyl alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The alcohol often serves as both the reactant and the solvent. The reaction time can vary from 3 to 7 hours depending on the specific alcohol used.

Trypanocidal Activity Assay

The in vitro trypanocidal activity of the compounds is evaluated against bloodstream forms of Trypanosoma brucei. The parasites are cultured in a suitable medium and distributed into 96-well plates. The test compounds, dissolved in an appropriate solvent like DMSO, are added to the wells at various concentrations. The plates are then incubated at 37°C in a 5% CO₂ atmosphere for a specified period (e.g., 72 hours). The viability of the trypanosomes is



assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured. The 50% growth inhibition (GI₅₀) values are then calculated from the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the compounds is typically assessed against a human cell line, such as HL-60 (human promyelocytic leukemia cells). The cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After an incubation period (e.g., 72 hours) at 37°C and 5% CO₂, cell viability is determined using a method like the resazurin assay, similar to the trypanocidal assay. The GI₅₀ values are calculated from the resulting doseresponse curves.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of gallic acid alkyl esters.

Caption: Workflow for the synthesis and biological evaluation of gallic acid alkyl esters.

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References

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